molecular formula C8H13F3O4S B1397769 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid CAS No. 1218915-25-3

2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid

Cat. No.: B1397769
CAS No.: 1218915-25-3
M. Wt: 262.25 g/mol
InChI Key: STYFTDHREOUWDA-UHFFFAOYSA-N
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Description

2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid is a chemical compound with the molecular formula C_8H_9F_3O_3S It is known for its unique structure, which includes a trifluorobutane group and a sulfonyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid typically involves multiple steps, starting with the preparation of the trifluorobutane moiety. One common approach is to start with a suitable precursor, such as 4,4,4-trifluorobutanol, and convert it to the corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl_2). The resulting trifluorobutane sulfonyl chloride can then be reacted with a propionic acid derivative to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound has been investigated for its effects on biological systems, including its role as an inhibitor of certain enzymes or transporters.

  • Medicine: It has shown potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases due to its ability to modulate glutamate transporters.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of neurological disorders, the compound acts as a potent and selective inhibitor of glutamate transporters, which play a crucial role in neurotransmission. By inhibiting these transporters, the compound can modulate glutamate levels in the brain, potentially providing therapeutic benefits.

Comparison with Similar Compounds

When compared to other similar compounds, 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid stands out due to its unique structure and properties. Some similar compounds include:

  • 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-acetic acid: This compound is structurally similar but lacks the propionic acid group.

  • 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-butyric acid: This compound has an additional carbon in the chain compared to the target compound.

These similar compounds may have different reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methyl-2-(4,4,4-trifluorobutylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O4S/c1-7(2,6(12)13)16(14,15)5-3-4-8(9,10)11/h3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYFTDHREOUWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 170 g (585.6 mmol) of 2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid ethyl ester in THF (3.4 L) are added 225.4 g (1756.8 mmol) of potassium trimethylsilanolate in portions over 0.5 h. The reaction is stirred at room temperature for 18 h. The reaction mixture is acidified with 2M aqueous HCl solution (2 L) to pH 2 and extracted with DCM (2×2 L). The combined organic extracts are dried (Na2SO4) and filtered. The filtrate is concentrated under reduced pressure to afford 143 g of 2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid as yellow solids. Yield: 93%; ES-MS: m/z 261 [M−H]. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 1.71 (6 H, s), 2.18-2.28 (2 H, m), 2.30-2.42 (2 H, m), 3.38 (2 H, t, J=7.48 Hz), 6.96 (1 H, br. s.).
Name
2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid ethyl ester
Quantity
170 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
225.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid
Reactant of Route 2
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid
Reactant of Route 3
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid
Reactant of Route 4
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid
Reactant of Route 5
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid
Reactant of Route 6
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid

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